molecular formula C9H12N2O2 B13283820 1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione

1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B13283820
M. Wt: 180.20 g/mol
InChI Key: WPBUISBVAWHLGC-UHFFFAOYSA-N
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Description

1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both a piperidine and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with maleic anhydride, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of piperidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-piperidin-4-ylpyrrole-2,5-dione

InChI

InChI=1S/C9H12N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h1-2,7,10H,3-6H2

InChI Key

WPBUISBVAWHLGC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)C=CC2=O

Origin of Product

United States

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